1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S668562
CAS No.
2644-93-1
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

CAS Number

2644-93-1

Product Name

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

1,3,5-trimethylpyrazole-4-carbaldehyde

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-5-7(4-10)6(2)9(3)8-5/h4H,1-3H3

InChI Key

HMTUBXVXHHITGO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)C=O

Canonical SMILES

CC1=C(C(=NN1C)C)C=O

As a Building Block for Organic Synthesis

Due to its unique structure and functional groups, TMPC can be used as a building block for the synthesis of more complex molecules. Its formyl group can participate in various reactions like condensation, aldol addition, and reductive amination, allowing for the creation of diverse new compounds. For example, a study published in the journal "Synthetic Communications" describes the use of TMPC in the synthesis of novel pyrazole derivatives with potential anti-inflammatory properties [].

As a Precursor for Metal Complexes

TMPC's ability to form coordination bonds with metal ions makes it a potential precursor for the preparation of metal complexes. These complexes can exhibit interesting catalytic, magnetic, or luminescent properties, depending on the specific metal involved. Research published in "Inorganica Chimica Acta" demonstrates the synthesis and characterization of copper(II) complexes derived from TMPC, showing potential application in dye-sensitized solar cells [].

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C7H10N2OC_7H_{10}N_2O and a molecular weight of 138.17 g/mol. It is characterized by its light yellow crystalline solid form and has a melting point of approximately 71 °C. This compound is sensitive to air and should be stored under inert conditions, such as nitrogen or argon, at temperatures between 2-8 °C . Its structure features a pyrazole ring with three methyl groups at the 1, 3, and 5 positions and an aldehyde functional group at the 4 position, which contributes to its reactivity and potential applications in organic synthesis.

As 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde is primarily used as a synthetic intermediate, there is no documented information on its specific mechanism of action in biological systems.

  • Potential Skin and Eye Irritant: The presence of the formyl group suggests potential irritation to skin and eyes upon contact.
  • Potential Respiratory Irritant: Inhalation of airborne particles may irritate the respiratory tract.
  • Unknown Flammability: Exercise caution as organic compounds with aromatic rings can be flammable.
Typical for aldehydes and pyrazoles. Notably, it can participate in:

  • Nucleophilic additions: The aldehyde group can react with nucleophiles to form alcohols or other derivatives.
  • Condensation reactions: It can react with amines or other nucleophiles to form imines or other nitrogen-containing compounds.
  • Oxidation reactions: The aldehyde can be oxidized to the corresponding carboxylic acid under appropriate conditions.

These reactions make it a valuable intermediate in organic synthesis .

The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods:

  • Condensation reactions: One common method involves the condensation of appropriate hydrazones with aldehydes or ketones.
  • Methylation reactions: Methylation of pyrazole derivatives using methylating agents can yield the trimethylated product.
  • Formylation techniques: The introduction of the aldehyde group can be accomplished through formylation reactions using reagents like formic acid or other formylating agents.

These synthetic routes allow for the production of this compound in various purities and yields depending on the conditions used .

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of pharmaceuticals: It can be used to create various bioactive compounds.
  • Agricultural chemicals: Potentially useful in developing agrochemicals due to its reactive functional groups.
  • Material science: Investigated for use in the development of new materials or polymers.

The versatility of this compound makes it a valuable asset in both academic research and industrial applications .

Several compounds share structural similarities with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde. These include:

Compound NameMolecular FormulaUnique Features
1H-Pyrazole-4-carboxaldehydeC4H4N2OSimpler structure without methyl groups
3-Methyl-1H-pyrazole-4-carbaldehydeC6H7N2OContains one less methyl group
1-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehydeC11H15N2OBulky tert-butyl group affecting reactivity
5-Methyl-1H-benzotriazoleC7H6N4Contains a benzene ring enhancing stability

The uniqueness of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde lies in its specific arrangement of methyl groups and the aldehyde functionality that distinguishes it from simpler pyrazoles and those with different substituents. This structural configuration may influence its reactivity and potential applications in synthesis and medicinal chemistry .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,3,5-Trimethyl-1H-pyrazole-4-carboxaldehyde

Dates

Last modified: 08-15-2023

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